molecular formula C17H17NO3 B15074958 (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide CAS No. 25893-52-1

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B15074958
CAS No.: 25893-52-1
M. Wt: 283.32 g/mol
InChI Key: SHCGJEMNCXKPBZ-DHZHZOJOSA-N
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Description

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to an amide formation reaction with an appropriate amine, such as aniline, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both a dimethoxyphenyl and a phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

25893-52-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO3/c1-20-14-9-10-16(21-2)15(12-14)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+

InChI Key

SHCGJEMNCXKPBZ-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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